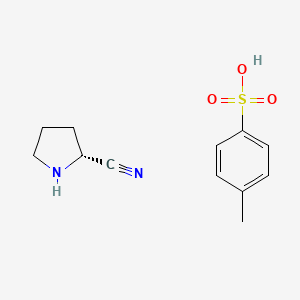
(R)-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is an organic compound that combines the structural features of pyrrolidine, a five-membered nitrogen-containing ring, with a carbonitrile group and a 4-methylbenzenesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate typically involves the following steps:
Formation of ®-pyrrolidine-2-carbonitrile: This can be achieved through the reaction of ®-pyrrolidine with cyanogen bromide under basic conditions.
Sulfonation: The resulting ®-pyrrolidine-2-carbonitrile is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate.
Industrial Production Methods
Industrial production of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ®-pyrrolidine and cyanogen bromide are reacted in industrial reactors.
Purification: The intermediate product is purified through crystallization or distillation.
Sulfonation: The purified intermediate is then sulfonated using 4-methylbenzenesulfonyl chloride in large-scale reactors.
Final Purification: The final product is purified and isolated through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The nitrile group can form interactions with active sites of enzymes, while the sulfonate group can enhance solubility and binding affinity.
類似化合物との比較
Similar Compounds
®-pyrrolidine-2-carbonitrile: Lacks the sulfonate group, making it less soluble and potentially less reactive.
4-methylbenzenesulfonate derivatives: Compounds with different substituents on the pyrrolidine ring or other heterocycles.
Uniqueness
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is unique due to the combination of the nitrile and sulfonate groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
2891581-65-8 |
|---|---|
分子式 |
C12H16N2O3S |
分子量 |
268.33 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;(2R)-pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2/t;5-/m.1/s1 |
InChIキー |
ZILVRYHBTINJDJ-QDXATWJZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H](NC1)C#N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
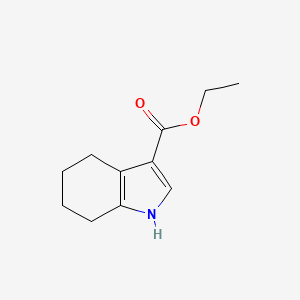

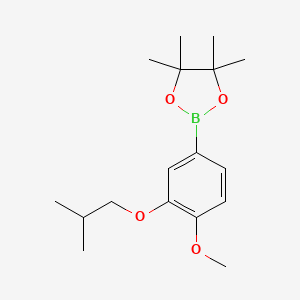


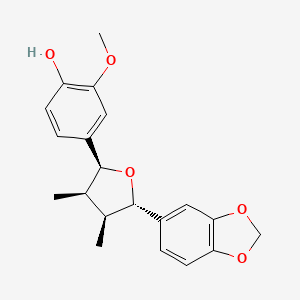

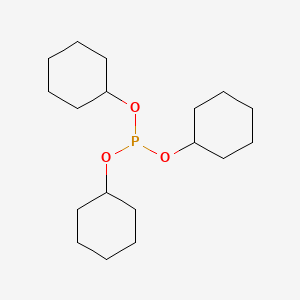
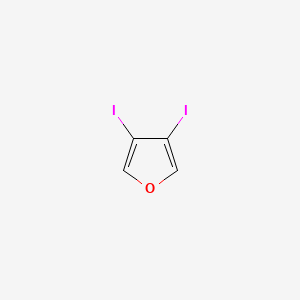
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)

